molecular formula C18H20N4O3S B2397629 N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 2034465-74-0

N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2397629
CAS No.: 2034465-74-0
M. Wt: 372.44
InChI Key: IOEPUKYAZLRAPI-UHFFFAOYSA-N
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Description

N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[b]thiophene moiety, a dimethylaminoethyl group, and a 5-methylisoxazol-3-yl moiety, making it a versatile molecule for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. This can be achieved through various methods such as electrophilic cyclization reactions or coupling reactions. The dimethylaminoethyl group can be introduced through nucleophilic substitution reactions, while the 5-methylisoxazol-3-yl moiety can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also necessitate stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: : Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used For example, oxidation might lead to the formation of corresponding oxo-compounds, while reduction could yield amines or alcohols

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in the treatment of diseases where its unique structure provides an advantage.

  • Industry: : Its properties can be harnessed for various industrial applications, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide exerts its effects would depend on its molecular targets and pathways. This compound may interact with specific enzymes or receptors, leading to biological responses. Further research would be required to elucidate the exact mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

This compound can be compared with other similar compounds that share structural similarities or functional groups. Some similar compounds might include:

  • Benzo[b]thiophene derivatives: : These compounds share the benzo[b]thiophene core but may have different substituents or functional groups.

  • Oxalamide derivatives: : These compounds contain the oxalamide moiety but differ in their other structural components.

  • Isoxazole derivatives: : These compounds feature the isoxazole ring but may have different substituents or additional functional groups.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11-8-16(21-25-11)20-18(24)17(23)19-9-14(22(2)3)13-10-26-15-7-5-4-6-12(13)15/h4-8,10,14H,9H2,1-3H3,(H,19,23)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEPUKYAZLRAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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